molecular formula C20H18ClN3O3 B2755032 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 904524-28-3

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2755032
CAS RN: 904524-28-3
M. Wt: 383.83
InChI Key: XVQHSFHYRSCCRC-UHFFFAOYSA-N
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Description

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties and Photonic Applications

Acetamide derivatives, including those with chlorophenyl and pyrazinyl groups, have been investigated for their nonlinear optical properties. These studies aim to understand their potential in photonic devices such as optical switches, modulators, and for applications in optical energy. The nonlinear optical behavior of these compounds, both in static and dynamic cases, is assessed using ab initio computational methods, highlighting their suitability for advanced optical technologies (Castro et al., 2017).

Crystal Structures and Material Science

Research on acetamide derivatives also delves into their crystal structures, exploring the intermolecular interactions that define their crystalline forms. Such studies provide valuable insights for material science, particularly in understanding how these interactions influence the physical properties of materials. The crystal structures of chlorophenyl and pyrazinyl acetamide derivatives reveal complex sheet formations driven by hydrogen bonds, which could inform the design of new materials with specific mechanical or chemical properties (Narayana et al., 2016).

Coordination Complexes and Antioxidant Activity

Some studies have synthesized coordination complexes using pyrazole-acetamide derivatives, examining their structure and evaluating their antioxidant activity. These investigations highlight the potential of acetamide derivatives in developing compounds with significant biological activities. The antioxidant properties of these complexes are assessed through various in vitro tests, suggesting their utility in medicinal chemistry and pharmaceutical research (Chkirate et al., 2019).

Antimicrobial and Anticancer Applications

Acetamide derivatives have been synthesized and tested for their antimicrobial and anticancer activities. The structural variation within these compounds allows for the exploration of their bioactivity against various pathogens and cancer cell lines. These studies contribute to the search for new therapeutic agents, underscoring the versatility of acetamide derivatives in drug discovery (Le et al., 2018).

properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-2-14-6-8-16(9-7-14)22-18(25)13-23-10-11-24(20(27)19(23)26)17-5-3-4-15(21)12-17/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQHSFHYRSCCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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